molecular formula C17H19NO2 B3905910 N-benzyl-4-propoxybenzamide

N-benzyl-4-propoxybenzamide

Cat. No.: B3905910
M. Wt: 269.34 g/mol
InChI Key: PJCCCBUDDBXSBO-UHFFFAOYSA-N
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Description

N-Benzyl-4-propoxybenzamide is a benzamide derivative characterized by a benzyl group attached to the amide nitrogen and a propoxy substituent at the para position of the benzamide aromatic ring. Its structure (C₁₇H₁₉NO₂) combines lipophilic (benzyl, propoxy) and polar (amide) moieties, which may influence solubility, bioavailability, and target binding compared to analogs.

Properties

IUPAC Name

N-benzyl-4-propoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2/c1-2-12-20-16-10-8-15(9-11-16)17(19)18-13-14-6-4-3-5-7-14/h3-11H,2,12-13H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJCCCBUDDBXSBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

N-benzyl-4-propoxybenzamide can be synthesized through the condensation of 4-propoxybenzoic acid with benzylamine. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran, under mild conditions, usually at room temperature.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-propoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The benzyl group can be oxidized to form a benzaldehyde derivative.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The propoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents used under anhydrous conditions.

    Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Benzaldehyde derivatives.

    Reduction: Benzylamine derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-benzyl-4-propoxybenzamide has several scientific research applications:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-benzyl-4-propoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group and the propoxy group contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural differences and hypothesized functional implications between N-benzyl-4-propoxybenzamide and two structurally related compounds from the evidence:

Compound Key Structural Features Hypothesized Properties
This compound (Target) - Benzyl group at amide nitrogen
- Propoxy substituent at benzamide para position
Moderate lipophilicity; potential for CNS penetration due to benzyl group; limited steric hindrance
N-(2-{(4-Fluorobenzyl)...)benzamide () - 4-Fluorobenzyl group
- Chromen-3-ylmethyl moiety
- Methoxyethyl and tert-butyl substituents
Enhanced metabolic stability (fluorine substitution)
Possible kinase inhibition (chromene moiety)
N-(2-{(2E)-2-[3-(Allyloxy)benzylidene]hydrazino}-2-oxoethyl)-4-propoxybenzamide () - Allyloxybenzylidene hydrazine linker
- Propoxybenzamide core
Increased rigidity (hydrazine linker)
Potential for covalent binding (allyloxy group)

Detailed Analysis of Structural Variations and Implications

Substituent Effects on Lipophilicity and Bioavailability

  • However, the absence of electron-withdrawing groups (e.g., fluorine) may reduce metabolic stability .
  • Fluorinated Analog () : The 4-fluorobenzyl group introduces electron-withdrawing effects, which could slow oxidative metabolism and extend half-life. The tert-butyl substituent further increases steric bulk, possibly limiting off-target interactions .
  • Hydrazine-Linked Analog () : The allyloxybenzylidene hydrazine group introduces a planar, conjugated system that may enhance π-π stacking with aromatic residues in target proteins. The allyloxy group’s electrophilic nature could enable covalent binding to cysteine residues, a feature absent in the target compound .

Pharmacophore Diversity and Target Selectivity

  • This contrasts with the target compound, which lacks such a heterocyclic system .
  • However, this rigidity might also reduce adaptability to diverse binding pockets compared to the flexible propoxy chain in the target compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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